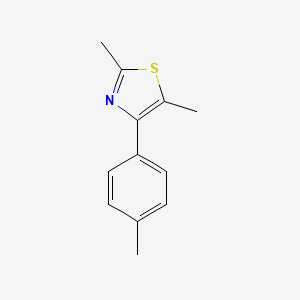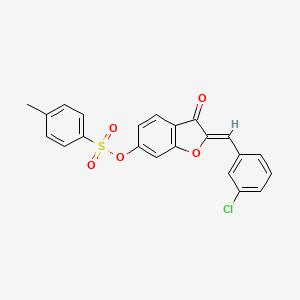![molecular formula C22H17Cl2N3O2S2 B15108797 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B15108797.png)
2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a benzothiophene ring, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzothiophene Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Triazole Ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Attachment of the Chlorophenyl Group: This can be done through a substitution reaction, where a suitable chlorophenyl precursor is introduced.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the benzothiophene ring, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the triazole or benzothiophene rings.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea
- 2-methoxy-3,5,6,8-tetramethylazocine
- 1-(5-chloro-2-methylphenyl)-3-furfurylurea
Uniqueness
What sets 2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone apart is its unique combination of functional groups and rings, which may confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
2-[[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C22H17Cl2N3O2S2/c1-3-10-27-21(20-19(24)16-9-8-15(29-2)11-18(16)31-20)25-26-22(27)30-12-17(28)13-4-6-14(23)7-5-13/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
WJQAPPRLFZHCEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C3=NN=C(N3CC=C)SCC(=O)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B15108715.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15108725.png)

![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15108734.png)
![1,4-Bis[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B15108736.png)
![4-{[(2Z)-3-(3-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15108746.png)
![6,8-Dichloro-2-{[4-benzylpiperidyl]carbonyl}chromen-4-one](/img/structure/B15108759.png)
![1-[4-Butoxy-3-(propan-2-yl)benzenesulfonyl]-3,5-dimethylpiperidine](/img/structure/B15108764.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15108771.png)

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]sulfamoyl}-2-methoxybenzoic acid](/img/structure/B15108779.png)
![2-methoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B15108783.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(pentyloxy)benzene-1-sulfonamide](/img/structure/B15108804.png)
![(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-1-{3-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}prop-2-en-1-one](/img/structure/B15108817.png)
